![molecular formula C14H19N3O4 B2760733 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide CAS No. 1207019-65-5](/img/structure/B2760733.png)
2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
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Description
2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.323. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Researchers have developed novel methods for synthesizing pyrrolidine derivatives, which are closely related to the chemical structure . For example, a palladium(0)-catalyzed cyclization was optimized for the synthesis of 3,4-disubstituted pyrrolidin-2-ones, showing the versatility of acetamide enolate anions in intramolecular C-C bond formation (Giambastiani et al., 1998). Similarly, a copper-catalyzed Perkin-acyl-Mannich reaction demonstrated the regioselective introduction of methoxycarbonyl groups into pyridine derivatives, illustrating the compound's potential as a building block for polyfunctionalized piperidine derivatives (Crotti et al., 2011).
Reaction Mechanism Insights
Studies have also focused on understanding the reaction mechanisms of compounds with similar structures. For instance, the reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine was explored, revealing complex pathways that could inform on the reactivity of related acetamide compounds (Nishino et al., 1972).
Applications in Material and Drug Synthesis
The versatility of related compounds in synthesizing materials and potential drugs has been highlighted in several studies. For example, new salts of N-substituted piracetam were synthesized, demonstrating applications in creating compounds with antielectrostatic, bactericidal, and fungicidal properties (Pernak & Drygas, 2000). Another study presented a convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, crucial for the synthesis of biologically active amino acids (Galeazzi et al., 1996).
Pharmacological Characterization of Related Compounds
The pharmacological potential of compounds structurally related to the query has been evaluated, such as the characterization of a κ-opioid receptor antagonist, highlighting the therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).
properties
IUPAC Name |
2-methoxy-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-8-10(13(19)17-5-3-4-6-17)7-11(14(16)20)15-12(18)9-21-2/h7-8H,3-6,9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSDKEZIWVSWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide |
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